2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with. Some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds. It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature and allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid: Another indole derivative with potential therapeutic applications.
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific structural features, such as the presence of the 4-chlorophenylmethylsulfanyl group and the pyrimido ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(14-5-3-4-6-15(14)21-17)22-19(23)25-11-12-7-9-13(20)10-8-12/h3-10,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLBEJIFZAYJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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